molecular formula C14H14N2O B2804275 3-amino-2-methyl-N-phenylbenzamide CAS No. 926248-76-2

3-amino-2-methyl-N-phenylbenzamide

Cat. No. B2804275
CAS RN: 926248-76-2
M. Wt: 226.279
InChI Key: FNQCVQGZMCIKOL-UHFFFAOYSA-N
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Description

3-amino-2-methyl-N-phenylbenzamide is a chemical compound with the CAS Number: 926248-76-2 . It has a molecular weight of 226.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is between 145-149°C .

Scientific Research Applications

Psycho- and Neurotropic Properties

Research has explored the psycho- and neurotropic effects of compounds related to 3-amino-2-methyl-N-phenylbenzamide. A study highlights the evaluation of novel compounds for their sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential applications in neurological and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Processes

The development of synthetic processes for compounds structurally related to this compound is a significant area of research. Studies have documented methodologies for synthesizing N-phenylbenzamide derivatives with high yields, demonstrating the compound's versatility in chemical synthesis (Mao Duo, 2000).

Antiviral Activities

N-phenylbenzamide derivatives, including those similar to this compound, have been synthesized and evaluated for their antiviral activities. Specifically, their efficacy against Enterovirus 71 (EV 71) has been investigated, identifying promising compounds for further drug development (Ji et al., 2013).

Antibacterial and Antifungal Activities

The synthesis and evaluation of N-phenylbenzamide derivatives for their antibacterial and antifungal properties represent another significant area of research application. These studies have led to the identification of compounds with potential as new medicines to address antibiotic and antifungal resistance (Sulistyowaty et al., 2023).

Catalysis and Organic Synthesis

The role of this compound derivatives in catalysis and organic synthesis has been explored, with studies detailing efficient synthetic methods for novel compounds using environmentally friendly conditions (Satyanarayana et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQCVQGZMCIKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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